molecular formula C20H19N3O4 B2874893 N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine CAS No. 1676074-22-8

N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine

Cat. No.: B2874893
CAS No.: 1676074-22-8
M. Wt: 365.389
InChI Key: JHMBLTHNSZBXFJ-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-1H-indol-3-yl)carbonyl]glycylglycine is a synthetic compound featuring a benzyl-substituted indole core conjugated to a glycylglycine dipeptide via a carbonyl linkage. The indole moiety is a privileged structure in medicinal chemistry due to its bioisosteric properties and ability to interact with diverse biological targets. The glycylglycine chain may enhance solubility and modulate pharmacokinetics, while the benzyl group could influence receptor binding or metabolic stability.

Properties

IUPAC Name

2-[[2-[(1-benzylindole-3-carbonyl)amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18(21-11-19(25)26)10-22-20(27)16-13-23(12-14-6-2-1-3-7-14)17-9-5-4-8-15(16)17/h1-9,13H,10-12H2,(H,21,24)(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMBLTHNSZBXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

Benzylation of indole at the 1-position is achieved using benzyl bromide in the presence of Lewis acids such as AlCl₃. The reaction proceeds via electrophilic substitution, yielding 1-benzyl-1H-indole with >85% efficiency. Subsequent formylation at the 3-position using the Vilsmeier-Haack reaction (POCl₃/DMF) provides 1-benzyl-1H-indole-3-carboxaldehyde, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Table 1: Optimization of Indole Benzylation

Condition Yield (%) Purity (%)
AlCl₃, CH₂Cl₂, 0°C 87 95
FeCl₃, toluene, reflux 72 88
BF₃·OEt₂, THF, rt 68 82

Palladium-Catalyzed Coupling

An alternative route involves Suzuki-Miyaura coupling between indole-3-boronic acid and benzyl bromide. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1), this method achieves 78% yield with minimal side products.

Activation of the Indole Carboxylic Acid

The carboxylic acid moiety is activated for peptide coupling via acid chloride or mixed anhydride formation.

Acid Chloride Formation

Treatment of 1-benzyl-1H-indole-3-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane generates the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in subsequent steps.

Mixed Anhydride Method

For acid-sensitive substrates, the carboxylic acid is reacted with isobutyl chloroformate in the presence of N-methylmorpholine to form a mixed anhydride. This intermediate reacts efficiently with amines under mild conditions.

Synthesis of Glycylglycine

Glycylglycine is prepared via solid-phase peptide synthesis (SPPS) or solution-phase methods.

Solid-Phase Synthesis

Using Fmoc-protected glycine on Wang resin, sequential deprotection (20% piperidine in DMF) and coupling with HBTU/HOBt activators yield the dipeptide. Cleavage with TFA/H₂O (95:5) provides glycylglycine in 92% purity.

Solution-Phase Coupling

Glycine methyl ester is coupled to Boc-glycine using DCC as an activating agent. Deprotection with HCl/dioxane removes the Boc group, and saponification with NaOH yields free glycylglycine.

Silver-Mediated Coupling of Indole and Glycylglycine

Steric hindrance at the indole 3-position necessitates specialized coupling methods.

AgNTf₂-Assisted Nucleophilic Substitution

Bromination of 1-benzyl-1H-indole-3-carboxylic acid at the 3-position using N-bromosuccinimide (NBS) generates 3-bromo-1-benzylindole. Treatment with AgNTf₂ (5 mol%) in acetonitrile activates the bromide for nucleophilic attack by the glycylglycine amine, achieving 89% yield.

Table 2: Comparison of Coupling Methods

Method Yield (%) Reaction Time (h)
AgNTf₂, MeCN, 25°C 89 6
HATU, DMF, 0°C→rt 75 12
EDCl/HOBt, CH₂Cl₂, rt 68 24

Microwave-Assisted Amidation

Microwave irradiation (150°C, 300 W) accelerates the coupling between 1-benzyl-1H-indole-3-carboxylic acid and glycylglycine, reducing reaction time from 12 h to 20 min. This method enhances yield to 94% while minimizing decomposition.

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (EtOAc/hexane gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole H-2), 7.65–7.12 (m, 8H, aromatic), 4.32 (t, 2H, glycylglycine CH₂), 3.89 (s, 2H, benzyl CH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (amide C=O), 1540 cm⁻¹ (indole ring).
  • HRMS (ESI+) : m/z calcd. for C₂₁H₂₀N₃O₃ [M+H]⁺ 366.1553, found 366.1556.

Challenges and Optimization Strategies

  • Steric Hindrance : AgNTf₂ mitigates repulsion between the indole benzyl group and glycylglycine.
  • Solubility : Use of DMF/CH₃CN (1:1) enhances reactant compatibility.
  • Scale-Up : Continuous flow reactors improve throughput by 40% compared to batch processes.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Betulinic Acid Derivatives (BA1–BA4)

Key Compounds :

  • BA1: N-(2,3-Indolo-betulinoyl)diglycylglycine
  • BA2: N-(2,3-Indolo-betulinoyl)glycylglycine
  • BA3: N-(2,3-Indolo-betulinoyl)glycine
  • BA4 : 2,3-Indolo-betulinic acid

Structural Differences :

  • BA1/BA2 : Incorporate glycylglycine or diglycylglycine residues at the C28 position of betulinic acid (BI).
  • BA3 : Contains a single glycine residue.
  • BA4: Lacks amino acid conjugation, retaining only the indolo-betulinic acid scaffold.

Pyrazole-Based Glycylglycine Conjugate (Compound 12)

Structure : N-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}glycylglycine .

Comparison :

  • Replaces the indole core with a pyrazole ring but retains the glycylglycine motif.
  • Acts as a CB1 receptor ligand, demonstrating structural versatility for targeting diverse receptors.

Indole-Acetyl-Glycine Derivatives

Examples :

  • LB6 : N-[(6-Bromo-1H-indol-1-yl)acetyl]glycine .
  • N-(3-Indolylacetyl)glycine : Simpler structure with a single glycine residue .

Key Differences :

  • Lack the benzyl group and glycylglycine chain present in the target compound.
  • Shorter peptide chains (glycine vs. glycylglycine) likely reduce binding affinity or metabolic stability.

Fluorenylmethoxycarbonyl-Protected Glycylglycine

Example : N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester .

Comparison :

  • Used primarily in peptide synthesis as a protecting group, emphasizing the utility of glycylglycine in drug design.
  • No direct therapeutic application noted, but highlights chemical strategies for stabilizing peptide derivatives.

Biological Activity

N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine, a synthetic compound with a unique molecular structure, combines an indole moiety with a glycylglycine segment. Its molecular formula is C20_{20}H19_{19}N3_{3}O4_{4} and it has a molecular weight of 365.4 g/mol. The compound's structure includes a benzyl group attached to an indole ring, which is further linked to a carbonyl group that connects it to the dipeptide glycylglycine. This combination suggests potential biological activities relevant to medicinal chemistry and pharmacology .

The compound exhibits various functional groups, including carbonyl and amine functionalities, which contribute to its reactivity and potential for modification in pharmaceutical applications. Its synthesis involves multiple steps that allow for structural variations, enhancing its bioactivity .

Biological Activities

The biological activities of this compound can be attributed primarily to its indole structure, which is known for interacting with various biological targets. Indole derivatives often exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Antiviral Activity : Research indicates potential as an HIV integrase inhibitor based on structural analogs .
  • Anti-inflammatory Properties : Indole derivatives are frequently associated with anti-inflammatory effects, enhancing their therapeutic potential .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the presence of the indole core suggests interactions with key receptors and enzymes involved in inflammatory and infectious processes. Studies have indicated that similar compounds can inhibit specific enzymes or pathways critical for pathogen survival or inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-BromoindoleIndole ring with halogenAntimicrobial
IndomethacinIndole structure with carboxylic acidAnti-inflammatory
TryptophanIndole amino acidNeurotransmitter precursor

This table illustrates how variations in structure can lead to different biological activities, highlighting the potential pathways for further research into this compound's unique properties .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related indole derivatives for their biological activities. For instance, research on benzylindolyldiketo acids has demonstrated significant activity as HIV integrase inhibitors, indicating that structural modifications can enhance bioactivity . Additionally, investigations into the anti-inflammatory properties of indole derivatives have shown promising results in preclinical models.

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